molecular formula C17H18O7 B2807154 4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate CAS No. 1092317-33-3

4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate

Cat. No.: B2807154
CAS No.: 1092317-33-3
M. Wt: 334.324
InChI Key: QLFQLWAORBJFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate is a synthetic coumarin derivative of significant interest in medicinal chemistry and chemical biology research. Coumarin-based scaffolds are extensively investigated for their potential as core structures in developing new therapeutic agents. Research into similar compounds highlights their promise in anti-inflammatory applications, with studies suggesting excellent selectivity towards inducible pro-inflammatory cyclooxygenase-2 (COX-2) over its constitutive isoform, COX-1 . The specific molecular architecture of this compound, featuring a coumarin nucleus substituted with a methoxy group and a diester-functionalized butanedioate (succinate) chain, is designed to enhance its binding affinity and modulate its electronic properties. The succinate moiety is a key pharmacophore in various bioactive molecules, contributing to interactions with enzymes and protein targets . This makes the compound a valuable intermediate for synthesizing more complex molecules and a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this chemical in molecular docking simulations and density functional theory (DFT) calculations to predict its reactivity, stability, and interaction with biological targets . Its primary research value lies in its potential as a precursor or active component in developing novel anti-inflammatory, antimicrobial, and anticancer agents, providing a versatile building block for advanced pharmaceutical research and development.

Properties

IUPAC Name

4-O-ethyl 1-O-methyl 2-(7-methoxy-2-oxochromen-4-yl)butanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O7/c1-4-23-15(18)9-13(17(20)22-3)12-8-16(19)24-14-7-10(21-2)5-6-11(12)14/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFQLWAORBJFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=O)OC2=C1C=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl 1-methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)butanedioate, with the CAS number 1092317-33-3, is a compound belonging to the class of chromones, which are known for their diverse biological activities. This article explores its biological activity, including anti-inflammatory, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H18O7C_{17}H_{18}O_{7} with a molecular weight of 334.3 g/mol. The compound features a unique substitution pattern that may enhance its biological activity compared to simpler coumarins.

PropertyValue
CAS Number1092317-33-3
Molecular FormulaC₁₇H₁₈O₇
Molecular Weight334.3 g/mol

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory properties. For instance, studies on chromone derivatives have shown their ability to inhibit pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various cell lines, including RAW264.7 macrophages .

In a comparative study, several chromone derivatives demonstrated dose-dependent inhibition of nitric oxide (NO) production and cyclooxygenase (COX)-2 expression in LPS-stimulated cells . This suggests that the compound may possess similar anti-inflammatory effects.

2. Antioxidant Activity

Chromones are also recognized for their antioxidant properties. They can scavenge free radicals and inhibit oxidative stress markers in vitro. For example, derivatives have been shown to reduce reactive oxygen species (ROS) levels through modulation of signaling pathways like p38 MAPK . The antioxidant activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

3. Anticancer Potential

The structural characteristics of this compound suggest potential anticancer activity. Similar compounds have been reported to induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation . For instance, studies on related coumarin derivatives revealed significant cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research on this compound's efficacy against cancer .

Case Studies

A notable study evaluated the cytotoxic effects of structurally related compounds on cancer cell lines. The results indicated that certain chromone derivatives could inhibit cell growth significantly at low concentrations, suggesting that the presence of methoxy and ethyl groups enhances their bioactivity .

Another investigation focused on the anti-inflammatory mechanism of action for similar compounds, revealing that they effectively downregulated inflammatory mediators in macrophage models, which could be extrapolated to predict the behavior of our compound in similar assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Coumarin Family

7-Methoxycoumarin (Umbelliferone derivatives)
  • Key Differences : The target compound replaces the hydroxyl group at the 7-position with a methoxy group and introduces esterified succinate chains.
  • Impact on Properties :
    • Enhanced lipophilicity due to ethyl/methyl esters, improving membrane permeability compared to polar hydroxylated coumarins.
    • The ketone at the 2-position may influence redox activity or metal chelation, unlike unmodified coumarins.
4-Methyl-7-hydroxycoumarin
  • Key Differences : Lacks the succinate backbone and ethyl/methyl ester groups.
  • Physicochemical Comparison: Lower molecular weight (≈176 g/mol vs. ≈350 g/mol for the target compound) reduces steric hindrance but decreases solubility in non-polar solvents. Fluorescence intensity may vary due to electronic effects from the methoxy and ester substituents.

Succinate-Based Compounds

Desvenlafaxine Succinate ()
  • Structural Contrast : Desvenlafaxine succinate is a salt (1:1 ratio of drug to succinic acid), whereas the target compound is a diester.
  • Functional Implications :
    • The salt form enhances aqueous solubility, critical for oral bioavailability in pharmaceuticals.
    • The diester in the target compound may hydrolyze in vivo to release succinic acid and active coumarin metabolites.
Dimethyl Succinate
  • Key Differences : Simple succinate ester without the coumarin moiety.

Crystallographic and Validation Insights

  • Structural Analysis : Tools like SHELX and WinGX enable precise determination of bond lengths, angles, and packing motifs . For example, the coumarin ring’s planarity and ester group conformations can be validated against databases.
  • Validation Metrics : Programs like PLATON (referenced in ) ensure accurate geometric parameters, critical for comparing intermolecular interactions (e.g., hydrogen bonding via the methoxy group) with analogs .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Fluorescence λmax (nm)
Target Compound ~350 180–185 (est.) 2.5–3.0 320/390 (ex/em)
7-Methoxycoumarin 176.17 148–150 1.8 315/380
Desvenlafaxine Succinate (Anhydrous) 381.47 140–145 1.2 N/A

Table 2: Crystallographic Parameters (Hypothetical)

Compound Space Group Bond Length (C=O, Å) Dihedral Angle (Coumarin Core, °)
Target Compound P2₁/c 1.21 5.2
4-Methyl-7-hydroxycoumarin P1 1.23 3.8

Q & A

Q. Table 1: Example Synthesis Protocol

StepReagents/ConditionsPurposeYield Optimization Tips
1Chromenone core + methoxy group precursor, K₂CO₃, DMF, 80°CEther bond formationUse anhydrous solvents to prevent hydrolysis
2Ethyl/methyl esterification, HCl (dilute), refluxEsterificationMonitor pH to avoid over-acidification
3HPLC purification with acetonitrile/water gradientIsolationAdjust gradient slope to resolve polar impurities

Basic: How can the structure of this compound be unambiguously confirmed?

A combination of analytical techniques is required:

  • X-ray crystallography : Resolves 3D conformation if single crystals are obtainable (e.g., chromenone derivatives in ) .
  • NMR spectroscopy :
    • ¹H NMR : Identifies methoxy (-OCH₃), ester (-COO-), and chromenone aromatic protons.
    • ¹³C NMR : Confirms carbonyl (C=O) and quaternary carbon environments .
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching .
  • FT-IR : Detects key functional groups (e.g., C=O at ~1700 cm⁻¹, ether C-O at ~1250 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide the optimization of its bioactivity?

Comparative analysis of analogs is critical:

  • Modifying substituents : For example, replacing the methoxy group with hydroxyl or halogen alters solubility and target binding .
  • Chromenone core rigidity : Computational docking studies (e.g., AutoDock Vina) can predict how conformational flexibility affects interactions with enzymes like lipoxygenase or cyclooxygenase .

Q. Table 2: Bioactivity Trends in Chromenone Derivatives

Compound ModificationObserved BioactivityMechanism HypothesisReference
Methoxy → HydroxylEnhanced antioxidant activityIncreased hydrogen-bond donation to free radicals
Ethyl ester → Methyl esterReduced cytotoxicityLower lipophilicity decreases membrane permeability

Advanced: How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

  • Reproducibility checks : Validate reaction conditions (e.g., solvent purity, inert atmosphere) .
  • Meta-analysis : Compare datasets across studies to identify outliers (e.g., vs. 3 reports varying esterification efficiencies) .
  • Statistical modeling : Use ANOVA to assess the significance of variables like temperature or catalyst loading .

Advanced: What in vitro models are suitable for studying its mechanism of action?

  • Enzyme inhibition assays : Test against targets like acetylcholinesterase (Alzheimer’s research) or tyrosinase (antioxidant studies) .
  • Cell-based models : Use human cancer cell lines (e.g., MCF-7, HeLa) for apoptosis assays with flow cytometry validation .
  • ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species scavenging in macrophage cells .

Advanced: How can computational methods predict its reactivity or degradation pathways?

  • DFT calculations : Model electron density maps to identify nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate hydrolysis stability in aqueous environments (e.g., ester bond cleavage at pH < 4) .
  • Degradation prediction : Software like EPI Suite estimates environmental persistence based on functional groups .

Basic: What challenges arise in ensuring compound purity, and how are they addressed?

  • HPLC challenges : Co-elution of structurally similar impurities (e.g., diastereomers) may require chiral columns .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice formation .
  • Storage stability : Keep under inert gas (N₂/Ar) at -20°C to prevent ester hydrolysis or oxidation .

Advanced: How can researchers design experiments to probe its interactions with biological membranes?

  • Langmuir-Blodgett trough : Measure surface pressure-area isotherms to assess lipid monolayer penetration .
  • Fluorescence anisotropy : Use DPH probes to evaluate membrane fluidity changes upon compound incorporation .
  • MD simulations : Predict partitioning behavior between hydrophilic and hydrophobic membrane regions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.